(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
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Overview
Description
The compound (4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule characterized by its unique tricyclic structure. This compound features a furan ring, a phenylethyl group, and a tricyclic core with oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethyl group: This step often involves Friedel-Crafts alkylation or related methods.
Construction of the tricyclic core: This is the most challenging part and may require a series of cyclization and functional group transformation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
The compound could have potential therapeutic applications, particularly if it exhibits bioactivity against specific targets. Research into its pharmacological properties could lead to the development of new medications.
Industry
In the industrial sector, the compound might be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
What sets (4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7400^{2,6}]trideca-1,6,8-trien-5-one apart is its unique tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(2-phenylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-18-8-9-20-19(23(18)28-21(22)13-17-7-4-12-26-17)14-24(15-27-20)11-10-16-5-2-1-3-6-16/h1-9,12-13H,10-11,14-15H2/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDBIQBDRQCAJY-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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